

IUPAC name for 2-Amino-5-nitrobenzotrifluoride

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzotrifluoride

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An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)aniline

IUPAC Name: 4-Nitro-2-(trifluoromethyl)aniline Synonyms: **2-Amino-5-nitrobenzotrifluoride**, 4-Nitro- α,α,α -trifluoro-o-toluidine[1][2] CAS Number: 121-01-7[1][3]

Introduction

4-Nitro-2-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant strategic value in the chemical industry.[3] Its structure, which incorporates an amine group, a nitro group, and a trifluoromethyl substituent on a benzene ring, imparts unique reactivity and electronic properties. These characteristics make it an indispensable building block for chemists in the synthesis of complex molecules. It is primarily utilized as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and advanced dyes and pigments.[3]

Chemical and Physical Properties

The physicochemical properties of 4-Nitro-2-(trifluoromethyl)aniline are summarized below. The compound typically appears as a yellow to brown crystalline powder.[4][5]

Property	Value	Reference
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[1]
Molecular Weight	206.12 g/mol	[1]
Melting Point	90-92 °C	[5]
Boiling Point	298.0 °C (Predicted)	[5]
Appearance	Yellow to brown powder	[5]
InChI Key	HOTZLWVITTVZGY- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC(=C(C=C1--INVALID- LINK--[O-])C(F)(F)F)N	[2]

Safety and Handling

4-Nitro-2-(trifluoromethyl)aniline is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, should be used when handling this compound to prevent exposure.[2]

Hazard Information	Details	Reference
Signal Word	Warning	[2]
Pictogram	GHS07 (Exclamation mark)	[2]
Hazard Classifications	Acute Toxicity 4 (Oral, Dermal, Inhalation)	[2]
Hazard Statements	H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.	[2]
Precautionary Statements	P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312	[2]
Storage Class	11 (Combustible Solids)	[2]
Handling	Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Keep away from sources of ignition. [6]	
Storage	Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[6]	

Applications in Synthesis

The trifluoromethyl, nitro, and amino groups make this compound a versatile intermediate for introducing these key functionalities into more complex molecules.

- **Pharmaceuticals:** It serves as a crucial precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly noted in the development of anti-infective agents.[3]

- **Agrochemicals:** In the agricultural sector, this compound is vital for the production of effective and targeted herbicides, insecticides, and fungicides.[\[3\]](#)
- **Dyes and Pigments:** 4-Nitro-2-(trifluoromethyl)aniline is used in the synthesis of monoazo dyes. The synthesis involves the diazotization of the amine group, followed by a coupling reaction with various aromatic compounds such as naphtholsulphonic acids and pyrazolones.[\[7\]](#)

Experimental Protocols: Synthesis

A high-yield method for the preparation of 4-Nitro-2-(trifluoromethyl)aniline is through the amination of 4-chloro-3-nitro-benzotrifluoride.

Objective: To synthesize 2-Nitro-4-trifluoromethylaniline via nucleophilic aromatic substitution.

Reaction Scheme: 4-chloro-3-nitro-benzotrifluoride + $\text{NH}_3(\text{aq}) \rightarrow$ 4-Nitro-2-(trifluoromethyl)aniline + HCl

Materials:

- 4-chloro-3-nitro-benzotrifluoride
- Excess aqueous ammonia
- Copper catalyst (optional)
- Autoclave reactor
- Filtration apparatus
- Drying oven

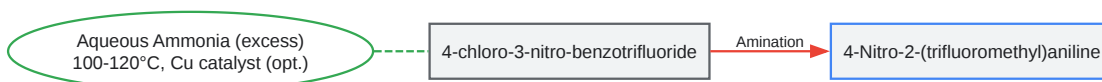
Procedure:

- Charge a high-pressure autoclave reactor with 4-chloro-3-nitro-benzotrifluoride and an excess of aqueous ammonia. A copper catalyst may be added to facilitate the reaction.[\[8\]](#)
- Seal the reactor and heat the mixture to a temperature between 100°C and 120°C.[\[8\]](#)

- Maintain the reaction at this temperature under constant stirring, monitoring the pressure inside the vessel.
- After the reaction is complete (as determined by a suitable method like HPLC), cool the autoclave to room temperature.
- Upon cooling, the product, 2-Nitro-4-trifluoromethylaniline, will crystallize out of the solution.
[8]
- Discharge the resulting suspension from the reactor.
- Isolate the solid product by filtration.
- Wash the filtered crystals thoroughly with water to remove any remaining mother liquor and inorganic byproducts.[8]
- Dry the purified product in an oven. This process has been reported to yield the final product in high purity (>98%) and with a yield of up to 99%.[8]

Visualized Synthesis Pathway

The following diagram illustrates the synthetic route from 4-chloro-3-nitro-benzotrifluoride to the target compound.



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Caption: Synthesis of 4-Nitro-2-(trifluoromethyl)aniline.

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